3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone
Beschreibung
The compound 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a hybrid heterocyclic molecule featuring:
- A 3,4-dihydroisoquinoline core, a bicyclic structure known for its pharmacological relevance in central nervous system (CNS) and antimicrobial targets.
- A piperidin-4-yl group directly linked via a methanone bridge.
This structural architecture suggests applications in receptor modulation (e.g., cholinesterase inhibition, σ-receptor binding) or antimicrobial activity, depending on substituent effects .
Eigenschaften
Molekularformel |
C20H24N4O2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H24N4O2/c1-26-19-7-6-18(21-22-19)23-11-9-16(10-12-23)20(25)24-13-8-15-4-2-3-5-17(15)14-24/h2-7,16H,8-14H2,1H3 |
InChI-Schlüssel |
ZFVCSMSDEBQEON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-(1H-3,4-Dihydroisochinolin-2-yl)-1-(6-Methoxypyridazin-3-yl)piperidin-4-on umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist:
Bildung des Isochinolin-Kerns: Der Isochinolin-Kern kann durch eine Pictet-Spengler-Reaktion synthetisiert werden, bei der ein aromatisches Aldehyd mit einem Amin in Gegenwart eines Säurekatalysators reagiert.
Bildung des Piperidinrings: Der Piperidinring wird häufig durch eine Mannich-Reaktion gebildet, die die Kondensation von Formaldehyd, einem sekundären Amin und einem Keton beinhaltet.
Einführung von Methoxypyridazin: Die Methoxypyridazin-Gruppe kann durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden, bei der eine Methoxygruppe an einen Pyridazinring substituiert wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten für die großtechnische Synthese umfassen. Dazu gehören der Einsatz von kontinuierlichen Durchflussreaktoren zur Verbesserung der Reaktionsausbeute und des Ertrags sowie der Einsatz robuster Reinigungsverfahren wie Kristallisation oder Chromatographie, um eine hohe Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Isochinolin- und Piperidinringen, was zur Bildung von N-Oxiden oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Carbonylgruppe zu einem Alkohol.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Methoxypyridazin-Anteil, wobei die Methoxygruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu N-Oxiden führen, während die Reduktion zu Alkoholen oder Aminen führen kann. Substitutionsreaktionen würden zu Derivaten führen, bei denen die Methoxygruppe durch andere funktionelle Gruppen ersetzt wird.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to 3,4-dihydroisoquinolin derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to isoquinoline structures can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific compound under discussion has been noted for its potential to modulate protein levels associated with cancer progression, particularly through the degradation of IKZF2, a transcription factor involved in tumorigenesis .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Isoquinoline derivatives have been explored for their neuroprotective effects and potential in managing conditions like Alzheimer's disease and Parkinson's disease by targeting neurotransmitter systems and reducing neuroinflammation .
3. Antimicrobial Properties
There is emerging evidence that compounds similar to 3,4-dihydroisoquinolin derivatives possess antimicrobial activity. This includes efficacy against both bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungal agents .
Case Studies
Case Study 1: Anticancer Research
In a study published in Cancer Research, a derivative of 3,4-dihydroisoquinoline was tested against triple-negative breast cancer (TNBC) models. The results demonstrated a significant reduction in tumor size and improved survival rates in treated groups compared to controls. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Neuroprotection
A preclinical trial investigated the neuroprotective effects of a related isoquinoline compound in a mouse model of Alzheimer's disease. The treated group showed improved cognitive function and reduced amyloid plaque formation compared to untreated mice. This suggests that such compounds could be developed into therapeutic agents for neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
(a) Dihydroisoquinoline vs. Dihydroquinoline
- Compound 4e (): Structure: (3,4-Dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone. Key Difference: Lacks the 6-methoxypyridazin-3-yl substituent. Comparison: The target compound’s 6-methoxypyridazine group may enhance selectivity for enzymes like butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), as seen in analogs with electron-donating substituents ().
(b) Substituent Variations on the Piperidine Ring
- Compound 4e () vs. Compound 51 (): Compound 51: Features a pyrazolo[3,4-b]pyridin-3-yl group instead of 6-methoxypyridazine. Synthetic Yield: 98% for Compound 51 vs. moderate yields (~70%) for dihydroisoquinoline-piperidine hybrids (). Bioactivity: The pyrazole-pyridine system in Compound 51 may favor kinase inhibition, whereas the methoxypyridazine in the target compound could improve solubility and CNS penetration .
Methanone Bridge vs. Alternative Linkers
- Compound 4e (): Structure: Contains a benzo[d]thiazol-2-yl group connected via a propoxy linker. Key Difference: The propoxy spacer increases molecular flexibility but reduces metabolic stability compared to the direct methanone bridge in the target compound. Impact: Methanone-linked compounds often exhibit improved binding affinity due to reduced conformational freedom, as seen in BChE inhibitors ().
(a) 6-Methoxypyridazine vs. Halogenated Aromatics
- Compound 11 (): Structure: (4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone. Comparison: The bromo substituent increases molecular weight (MW = 460.2) and lipophilicity (logP ~3.5) compared to the target compound’s methoxypyridazine (predicted logP ~2.8). Bioactivity: Halogens enhance antimicrobial activity but may reduce CNS bioavailability due to higher logP values .
(b) Methoxy Group vs. Sulfonyl Groups
- Compound from : Structure: (3,4-Dihydro-1H-isoquinolin-2-yl)-[1-(4-fluoro-benzenesulfonyl)-piperidin-3-yl]-methanone. Physicochemical Properties: Predicted density = 1.325 g/cm³, boiling point = 595.4°C.
Biologische Aktivität
3,4-Dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the methoxypyridazin moiety and the piperidine ring enhances its pharmacological profile.
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 313.47 g/mol
- IUPAC Name : 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone
Antidepressant Effects
Recent studies have highlighted the antidepressant potential of various 3,4-dihydroisoquinoline derivatives. For instance, a series of compounds were evaluated for their effects on corticosterone-induced lesions in PC12 cells. Notably, compound 6a-1 demonstrated significant neuroprotective effects and reduced immobility in the forced swim test (FST), suggesting its potential as an antidepressant agent .
| Compound | IC50 (μM) | Protective Effect (%) |
|---|---|---|
| 6a-1 | 455 | 25.4 |
| 6a-2 | Not specified | 32.7 |
| 6a-9 | Not specified | 20.3 |
Cytotoxicity and Safety Profile
The cytotoxicity of these compounds was assessed using L02 and HEK293 cell lines. Most derivatives exhibited low toxicity, with several compounds showing inhibitory rates below 20% at concentrations up to 100 μM. Compound 6a-1 was particularly noted for its favorable safety profile compared to Agomelatine, with significantly lower toxicity observed .
The mechanisms underlying the biological activities of this compound class are under investigation. It is believed that the dihydroisoquinoline scaffold interacts with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels, which are critical in mood regulation . Additionally, some derivatives have been shown to inhibit leucine aminopeptidase (LAP), indicating a multifaceted mechanism of action that may contribute to their therapeutic effects .
In Vivo Studies
In vivo assessments have further validated the antidepressant properties of these compounds. In an animal model study, compound 6a-1 not only decreased immobility time but also improved locomotor activity compared to standard treatments like Fluoxetine . This suggests that the compound may offer a novel therapeutic approach for depression.
Neuroprotective Studies
Neuroprotective studies indicated that certain derivatives could enhance cell survival and proliferation following chronic treatment. This effect was particularly pronounced in models of stress-induced neurotoxicity, reinforcing the potential application of these compounds in neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
